molecular formula C23H24N2O2 B2710830 N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide CAS No. 514201-28-6

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B2710830
CAS No.: 514201-28-6
M. Wt: 360.457
InChI Key: MAJKEIXNFBWULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H24N2O2 and its molecular weight is 360.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis Enhancements

One study focused on the hydroxylation of benzene to phenol using pyridine-modified heteropoly compounds, highlighting the role of pyridine in promoting catalytic activities through electronic interaction and pseudo-liquid-phase behavior. This research suggests the potential for enhancing catalytic processes in the synthesis of phenolic compounds (Leng et al., 2008).

Synthesis of Corrosion Inhibitors

Another application is in the synthesis of acetamide derivatives, such as the creation of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which have been investigated for their corrosion inhibition properties. This research demonstrates the chemical versatility and potential industrial applications of related acetamide compounds in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Pharmacological Research

In the pharmacological domain, research on compounds with similar structural motifs has led to the identification of high-affinity antagonists for specific receptors, indicating the utility of such compounds in the development of therapeutic agents. For example, studies on κ-opioid receptor antagonists underscore the potential for treating depression and addiction disorders (Grimwood et al., 2011).

Advanced Material Synthesis

Research into the synthesis of novel compounds for material science applications, such as the development of protected thiols for thiol-ene coupling, presents another avenue for the application of related chemical research. This includes the modification of polymers for various functionalities, illustrating the compound's relevance in creating functional materials (David & Kornfield, 2008).

Anticancer and Kinase Inhibition

Additionally, the synthesis and evaluation of N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities highlight the potential of these compounds in medical research. This includes understanding the role of the pyridine ring and N-benzyl substitution in their biological activity, paving the way for novel cancer therapies (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-benzyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-18(2)20-11-13-21(14-12-20)27-17-23(26)25(22-10-6-7-15-24-22)16-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKEIXNFBWULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.